
1-pentanoyl-4-(phenylsulfonyl)piperazine
Overview
Description
1-pentanoyl-4-(phenylsulfonyl)piperazine is a chemical compound that belongs to the class of sulfonylpiperazines. It has been widely studied for its potential applications in the field of medicinal chemistry, particularly for its ability to act as a potent inhibitor of various enzymes and receptors. In
Mechanism of Action
The mechanism of action of 1-pentanoyl-4-(phenylsulfonyl)piperazine involves the binding of the compound to the active site of the targeted enzyme or receptor. This binding results in the inhibition of the enzyme or receptor activity, thereby modulating the physiological processes in which they are involved. The exact mechanism of action of 1-pentanoyl-4-(phenylsulfonyl)piperazine varies depending on the targeted enzyme or receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-pentanoyl-4-(phenylsulfonyl)piperazine are dependent on the specific enzyme or receptor that it targets. For example, inhibition of carbonic anhydrase by 1-pentanoyl-4-(phenylsulfonyl)piperazine can lead to the reduction of intraocular pressure, which is beneficial in the treatment of glaucoma. Inhibition of acetylcholinesterase by 1-pentanoyl-4-(phenylsulfonyl)piperazine can lead to the improvement of cognitive function, which is beneficial in the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-pentanoyl-4-(phenylsulfonyl)piperazine is its ability to act as a potent inhibitor of various enzymes and receptors. This makes it a valuable tool in the development of novel therapeutic agents. However, one of the limitations of 1-pentanoyl-4-(phenylsulfonyl)piperazine is its potential toxicity, which can limit its use in vivo.
Future Directions
There are several future directions for the study of 1-pentanoyl-4-(phenylsulfonyl)piperazine. One area of research is the development of novel therapeutic agents for the treatment of various diseases based on the inhibition of specific enzymes or receptors by 1-pentanoyl-4-(phenylsulfonyl)piperazine. Another area of research is the study of the potential toxicity of 1-pentanoyl-4-(phenylsulfonyl)piperazine and the development of safer analogs. Additionally, the study of the structure-activity relationship of 1-pentanoyl-4-(phenylsulfonyl)piperazine can lead to the development of more potent inhibitors with improved selectivity and pharmacological properties.
Conclusion:
1-pentanoyl-4-(phenylsulfonyl)piperazine is a promising chemical compound with potential applications in the field of medicinal chemistry. Its ability to act as a potent inhibitor of various enzymes and receptors makes it a valuable tool in the development of novel therapeutic agents. However, its potential toxicity and limitations for in vivo use need to be further studied. Future research directions include the development of novel therapeutic agents, the study of potential toxicity, and the structure-activity relationship of 1-pentanoyl-4-(phenylsulfonyl)piperazine.
Scientific Research Applications
1-pentanoyl-4-(phenylsulfonyl)piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to act as a potent inhibitor of various enzymes and receptors, including carbonic anhydrase, acetylcholinesterase, and monoamine oxidase. These enzymes and receptors play important roles in various physiological processes, and their inhibition by 1-pentanoyl-4-(phenylsulfonyl)piperazine can lead to the development of novel therapeutic agents for the treatment of various diseases.
properties
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]pentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-2-3-9-15(18)16-10-12-17(13-11-16)21(19,20)14-7-5-4-6-8-14/h4-8H,2-3,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMXMJHDXJNISF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-{[(3-fluorophenyl)amino]carbonyl}-2-(2-furyl)vinyl]-2-thiophenecarboxamide](/img/structure/B4669859.png)
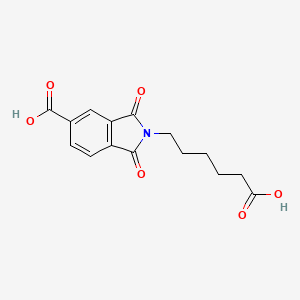
![N-benzyl-2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-phenylacetamide](/img/structure/B4669873.png)
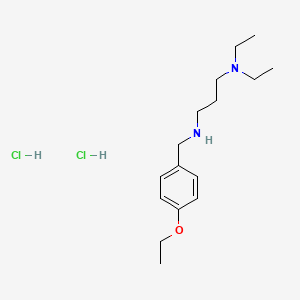
![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-N'-(4-methylphenyl)thiourea](/img/structure/B4669880.png)
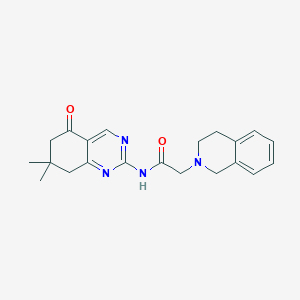
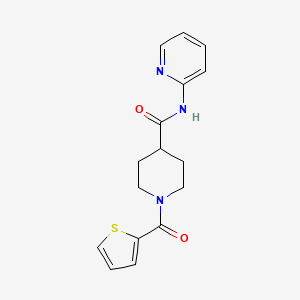
![N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4669900.png)
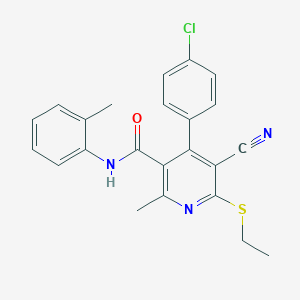
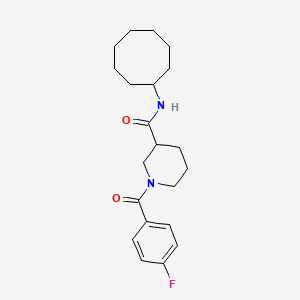
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine hydrochloride](/img/structure/B4669928.png)
![2-[(4-methylphenyl)(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B4669943.png)
![5-(5-ethyl-2-thienyl)-N-(2-furylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4669966.png)
![4-[(4-bromophenyl)sulfonyl]-N-(3-methoxypropyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B4669967.png)